Lipophilicity Advantage: XLogP3 of 5.0 Exceeds Nitro-Substituted Analogs by ≥0.5 Log Units
The target compound (CAS 136776-27-7) exhibits a computed XLogP3 value of 5.0, indicating significantly greater lipophilicity compared to the closely related 10-((4-nitrophenoxy)acetyl)- analog (CAS 41648-57-1), which has an XLogP3 of 4.5 [1][2]. This difference of 0.5 log units corresponds to an approximately 3.2-fold increase in predicted octanol-water partition coefficient, a parameter directly correlated with passive membrane permeability and blood-brain barrier penetration potential [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 10H-Phenothiazine, 10-((4-nitrophenoxy)acetyl)- (CAS 41648-57-1), XLogP3 = 4.5 |
| Quantified Difference | ΔXLogP3 = +0.5 (approximately 3.2-fold greater partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15 for comparator; vendor-computed for target) |
Why This Matters
Higher lipophilicity may translate to superior membrane permeability and central nervous system penetration, which is a critical selection criterion for neuropharmacological probe development and in vivo studies.
- [1] AngeneChem. Ethanone, 2-(3-methylphenoxy)-1-(10H-phenothiazin-10-yl)-. CAS 136776-27-7. Product Technical Datasheet. [Online] Available at: https://www.angenechem.com/136776-27-7 (Accessed 2026). View Source
- [2] PubChem. 10H-Phenothiazine, 10-((4-nitrophenoxy)acetyl)-. PubChem CID 2401625. Computed Properties: XLogP3-AA = 4.5. [Online] Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2401625 (Accessed 2026). View Source
- [3] Waring M.J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
